molecular formula C19H17N3O4S B2821879 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 66607-39-4

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2821879
CAS No.: 66607-39-4
M. Wt: 383.42
InChI Key: IYVPTSWZLAJXGA-UHFFFAOYSA-N
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Description

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety and a tetrahydrobenzo[b]thiophene core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various reactions to introduce the tetrahydrobenzo[b]thiophene moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and tetrahydrobenzo[b]thiophene analogs. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c20-16(24)15-12-7-3-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-2,5-6H,3-4,7-9H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPTSWZLAJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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